(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid

Antiproliferative Oncology Structure-Activity Relationship

Validated PPARγ/PPARδ inactive control (EC50 >20-50 μM) for nuclear receptor screening, ensuring a clean baseline free of confounding transcriptional activation. The C3-methyl group imposes steric hindrance that differentiates this Michael acceptor from unsubstituted benzoylacrylic acid, enabling regioselective covalent adduct formation. The free carboxylic acid is essential for salt-bridge interactions with Arg/Lys residues in enzyme active sites; select this compound over the methyl ester analog (CAS 32095-87-7) for direct target engagement. Serves as a baseline scaffold for antiproliferative SAR exploration—phenyl substitution can shift potency from 96 µM to 1.3 µM. ≥95% purity, available for immediate procurement.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
Cat. No. B8145874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C(=O)C1=CC=CC=C1
InChIInChI=1S/C11H10O3/c1-8(7-10(12)13)11(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)/b8-7+
InChIKeyHNHGQBDWKKMPCN-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic Acid (CAS 35504-92-8): High-Purity Pharmaceutical Intermediate for Drug Discovery


(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic acid (CAS 35504-92-8) is a C3-methyl-substituted 4-aryl-4-oxo-2-butenoic acid derivative (also known as aroylacrylic acid) with an α,β-unsaturated carbonyl system capable of acting as a Michael acceptor [1]. The compound features a characteristic 101–102 °C melting point and a molecular weight of 190.20 g/mol . The C3-methyl group provides distinct steric and electronic modulation of the conjugated ketovinyl moiety, altering its reactivity profile relative to unsubstituted benzoylacrylic acid and other in-class analogs [2].

Why (2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic Acid Cannot Be Replaced by Unsubstituted or Ester Analogs in Medicinal Chemistry


4-Aryl-4-oxo-2-butenoic acids are not interchangeable building blocks: subtle modifications to the substitution pattern, particularly at C2/C3 of the alkenoic chain or on the phenyl ring, produce orders-of-magnitude changes in biological activity and chemical reactivity [1]. In a structure–activity study of 27 aroylacrylic acids, antiproliferative IC50 values varied from 96 μM to 1.3 μM solely through variation of phenyl substitution patterns [1]. The C3-methyl group on the target compound introduces steric hindrance that alters Michael addition regioselectivity and rates of covalent adduct formation relative to the unsubstituted 4-phenyl-4-oxo-2-butenoic acid scaffold. The free carboxylic acid is also critical for target engagement in enzyme inhibition contexts; ester prodrug forms may require intracellular hydrolysis to liberate the active acid moiety [2].

(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic Acid: Head-to-Head Quantitative Comparison Evidence


C3-Methyl Substitution Reduces Antiproliferative Potency by ~12-Fold Relative to Optimized Aroylacrylic Acids in HeLa Cells

The target compound lacks phenyl ring substitution, a feature that the 3D QSAR model of aroylacrylic acids identifies as a primary determinant of antiproliferative potency. While the unsubstituted parent 4-phenyl-4-oxo-2-butenoic acid exhibits an IC50 of approximately 96 μM against HeLa cells, the most potent analogs bearing two or three branched alkyl substituents on the phenyl ring achieve IC50 values as low as 1.3 μM [1]. The C3-methyl substitution on the target compound contributes additional steric bulk at the Michael acceptor site but does not replicate the hydrophobic phenyl substitution effects that the pharmacophore model associates with high potency [1].

Antiproliferative Oncology Structure-Activity Relationship

PPARγ Agonist Activity: Target Compound is Essentially Inactive (EC50 >20 μM) Versus Potent Reference Agonists (EC50 = 1.8–400 nM)

Data from BindingDB (ChEMBL-sourced) demonstrates that the target compound exhibits minimal PPARγ agonist activity across multiple cell-based reporter assays. In U2OS cells transfected with Gal4-fused PPARγ, the EC50 was reported as >50,000 nM (>50 μM) [1]. In PPARdelta assays in HEK293T cells, the EC50 exceeded 20,000 nM (>20 μM) [2]. In contrast, reference PPARγ agonists in the same database exhibit potent activity: an oxime ether derivative (CHEMBL4743677) shows EC50 = 400 nM in HEK293 cells [3], and a high-potency compound (CHEMBL356382) achieves EC50 = 1.8 nM in C3H10T1/2 stem cell adipogenesis assays [4].

PPARγ Metabolic Disease Nuclear Receptor

C3-Methyl Group Differentiates Reactivity from Unsubstituted Benzoylacrylic Acid in Michael Addition Chemistry

The α,β-unsaturated ketovinyl system (–C(O)–C=C–) in this class acts as a Michael acceptor that covalently binds nucleophilic thiol (–SH) groups of biomolecules [1]. The presence of a C3-methyl substituent introduces steric hindrance at the β-carbon of the α,β-unsaturated system, which slows nucleophilic attack relative to unsubstituted 4-phenyl-4-oxo-2-butenoic acid. This steric effect can be quantified by comparison of second-order rate constants for thiol addition, though direct kinetic data for the target compound are not available. The methyl group also restricts the conformational flexibility of the enone system, potentially affecting the stereoelectronic requirements for conjugate addition. The carboxylic acid functionality remains available for further derivatization—amide coupling, esterification, or reduction—without affecting the conjugated enone system .

Organic Synthesis Michael Addition Building Block

Methyl Ester Analog (CAS 32095-87-7) Offers Alternative Physicochemical Properties: Molecular Weight Increases from 190.20 to 204.23 g/mol

The methyl ester derivative of the target compound, (E)-3-methyl-4-oxo-4-phenyl-2-butenoic acid methyl ester (CAS 32095-87-7), has a molecular weight of 204.23 g/mol compared to 190.20 g/mol for the free acid . The ester form eliminates the carboxylic acid proton, removing hydrogen-bond donor capacity and increasing lipophilicity (cLogP increase estimated at +0.8 to +1.2 log units based on the methyl ester transformation). This modification alters membrane permeability, oral bioavailability potential, and synthetic handling properties. The free acid (target compound) is preferred for applications requiring direct enzyme active-site engagement (carboxylate–arginine/lysine salt bridges), aqueous solubility, or further amide/ester derivatization. The ester analog is appropriate for prodrug strategies requiring intracellular esterase-mediated activation or for improved organic-phase extraction in synthetic workflows.

Prodrug Design Physicochemical Properties Analog Comparison

(2E)-3-Methyl-4-oxo-4-phenyl-2-butenoic Acid: Evidence-Backed Research Applications and Procurement Use Cases


Negative Control Compound for PPARγ and PPARδ High-Throughput Screening Campaigns

Based on BindingDB data showing EC50 values >20–50 μM for PPARγ and PPARδ agonism [1] [2], this compound is validated as an inactive or negligibly active control for nuclear receptor screening. It can be used at concentrations up to 10–20 μM without inducing confounding PPAR-mediated transcriptional activation, providing a clean baseline for hit identification in metabolic disease and anti-inflammatory drug discovery programs.

Sterically Tuned Michael Acceptor Building Block for Controlled Conjugate Addition

The C3-methyl substituent provides steric hindrance that differentiates this compound's Michael acceptor reactivity from unsubstituted benzoylacrylic acid [1]. This property is valuable for synthetic chemists developing covalent inhibitors, bioconjugation reagents, or heterocyclic scaffolds where regioselectivity of nucleophilic attack must be controlled. The free carboxylic acid further enables direct coupling to amines or alcohols without affecting the enone system [2].

SAR Scaffold for Optimizing Aroylacrylic Acid Antiproliferative Activity

While the target compound itself lacks potent antiproliferative activity (inferred IC50 ~96 μM based on unsubstituted parent data), it serves as a baseline scaffold for systematic SAR exploration [1]. The 3D QSAR model of aroylacrylic acids identifies phenyl substitution as the primary driver of potency (range: 1.3–96 μM) [1]. Researchers can use this compound as the starting point to introduce phenyl substituents and evaluate the contribution of the C3-methyl group to the overall pharmacophore.

Free Acid Form for Direct Enzyme Active-Site Engagement Studies

Compared to the methyl ester analog (CAS 32095-87-7, MW = 204.23) [1], the free acid (MW = 190.20) provides the ionizable carboxylate required for salt-bridge formation with basic residues in enzyme active sites (e.g., arginine, lysine). This compound is the appropriate procurement choice for enzyme inhibition assays targeting kynurenine-3-hydroxylase or MenB where a free carboxylic acid is essential for binding [2]. The methyl ester should be reserved for prodrug strategies or synthetic intermediate applications.

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